An In-depth Technical Guide to Tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate
An In-depth Technical Guide to Tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate
Introduction
Tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate is a synthetic organic compound of increasing interest to the pharmaceutical and agrochemical research sectors. Its unique structural architecture, which combines a fluorine-substituted aromatic ring, a strained cyclopropyl moiety, and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable building block in medicinal chemistry. The 4-fluorophenyl group can enhance metabolic stability and binding interactions, while the cyclopropyl ring acts as a rigid scaffold or a bioisostere for other chemical groups. The Boc-protected amine allows for controlled, sequential synthesis of more complex molecular targets.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate, designed for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its core properties can be identified and reasonably extrapolated from available data and analogous structures.
| Property | Value | Source(s) |
| Chemical Name | tert-Butyl 1-(4-fluorophenyl)cyclopropylcarbamate | N/A |
| CAS Number | 1255574-58-3 | [1] |
| Molecular Formula | C₁₄H₁₈FNO₂ | [1] |
| Molecular Weight | 251.3 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds[1] |
| Melting Point | Not available. Expected to be in the range of other solid tert-butyl carbamates. | N/A |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from general carbamate properties |
| Stability | Stable under standard conditions; sensitive to strong acids. | Inferred from Boc-protected amine chemistry[2] |
Synthesis and Manufacturing
Proposed Synthesis of the Precursor: 1-(4-fluorophenyl)cyclopropan-1-amine
Several established methods can be adapted for the synthesis of 1-arylcyclopropylamines. The Hofmann rearrangement of a cyclopropanecarboxamide is a promising and classical approach.
Workflow for Precursor Synthesis (Hofmann Rearrangement)
Caption: Proposed synthesis of 1-(4-fluorophenyl)cyclopropan-1-amine.
Experimental Protocol (Proposed):
Step 1: Synthesis of 1-(4-fluorophenyl)cyclopropanecarboxamide
-
To a solution of 1-(4-fluorophenyl)cyclopropanecarboxylic acid in an anhydrous solvent such as dichloromethane, add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Allow the reaction to stir at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.
-
Carefully add the acid chloride solution to a cooled, concentrated solution of ammonium hydroxide.
-
Stir vigorously to ensure complete reaction.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-fluorophenyl)cyclopropanecarboxamide.
Step 2: Hofmann Rearrangement to 1-(4-fluorophenyl)cyclopropan-1-amine [3][4]
-
Prepare a solution of sodium hydroxide in water and cool it to 0 °C.
-
Slowly add bromine to the cold NaOH solution to form a sodium hypobromite solution.
-
In a separate flask, dissolve the 1-(4-fluorophenyl)cyclopropanecarboxamide from Step 1 in a suitable solvent.
-
Add the amide solution to the cold sodium hypobromite solution.
-
Warm the reaction mixture gently and then heat to reflux until the reaction is complete (monitored by TLC).
-
After cooling, extract the product with an organic solvent.
-
Purify the crude product via distillation or chromatography to obtain 1-(4-fluorophenyl)cyclopropan-1-amine.
Boc Protection of 1-(4-fluorophenyl)cyclopropan-1-amine
The protection of the resulting amine with a tert-butoxycarbonyl (Boc) group is a standard and high-yielding reaction.
Workflow for Boc Protection
Caption: Boc protection of the primary amine.
Experimental Protocol:
-
Dissolve 1-(4-fluorophenyl)cyclopropan-1-amine in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to the solution.
-
To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) either as a solid or dissolved in the same solvent.
-
Allow the reaction to stir at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate.
Spectroscopic Characterization (Predicted)
While experimental spectra for the title compound are not publicly available, the expected spectral data can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl, and tert-butyl protons.
-
Aromatic Protons: Two sets of doublets or a multiplet in the range of δ 7.0-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring. A patent for a similar structure, 1-((4-fluorophenyl)formamyl)cyclopropane-carboxylic acid, shows multiplets at δ 7.60 and 7.12 ppm for these protons[5].
-
Cyclopropyl Protons: The four protons on the cyclopropane ring are diastereotopic and will likely appear as complex multiplets in the upfield region, typically between δ 0.8-1.5 ppm. The high degree of symmetry in the unsubstituted cyclopropane ring leads to a single peak at 0.22 ppm, but substitution breaks this symmetry[6][7][8]. For 1-((4-fluorophenyl)formamyl)cyclopropane-carboxylic acid, these protons appear as a singlet at 1.39 ppm, suggesting that the chemical shift differences may be small in some cases[5].
-
NH Proton: A broad singlet, typically in the range of δ 4.5-5.5 ppm, which is exchangeable with D₂O.
-
Tert-butyl Protons: A sharp singlet at approximately δ 1.4-1.5 ppm, integrating to nine protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show characteristic signals for the different carbon environments.
-
Carbonyl Carbon: A signal in the downfield region, around δ 155 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 115-165 ppm), with the carbon attached to fluorine showing a large C-F coupling constant.
-
Tertiary Carbons (Boc group): A signal around δ 80 ppm for the quaternary carbon and a signal around δ 28 ppm for the three methyl carbons.
-
Cyclopropyl Carbons: Signals in the upfield region, with the quaternary carbon attached to the nitrogen and phenyl group appearing around δ 30-40 ppm and the two CH₂ groups at approximately δ 15-25 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.
-
C=O Stretch (Carbamate): A strong absorption band in the region of 1680-1720 cm⁻¹.
-
C-N Stretch: A peak in the 1250-1350 cm⁻¹ region.
-
C-F Stretch: A strong band typically found in the 1000-1400 cm⁻¹ range.
-
Aromatic C-H and C=C Stretches: Peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry
-
Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 251.
-
Fragmentation: Common fragmentation patterns for Boc-protected amines include the loss of the tert-butyl group (M-57) and the loss of isobutylene (M-56).
Chemical Reactivity and Stability
The chemical reactivity of tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate is dominated by the Boc-protecting group.
Deprotection
The Boc group is readily cleaved under acidic conditions to liberate the free amine, 1-(4-fluorophenyl)cyclopropan-1-amine. This is a crucial reaction for using this compound as a building block in multi-step syntheses.
Mechanism of Acid-Catalyzed Deprotection
Caption: Acid-catalyzed deprotection of the Boc group.
Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol[9][10]. The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine[11].
Stability
The Boc group is generally stable to a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and many nucleophilic reagents[2][12]. This orthogonality makes it an excellent protecting group in complex synthetic sequences. The compound should be stored in a cool, dry place, away from strong acids[13].
Safety and Handling
While a specific safety data sheet for tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate is not widely available, general precautions for handling similar chemical compounds should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. A safety data sheet for the analogous tert-butyl n-(4-fluorophenyl)carbamate does not list specific hazard statements but advises general caution[3].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids[1][14].
Applications in Research and Development
Tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate is a valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. The 1-(4-fluorophenyl)cyclopropylamine core is found in several biologically active compounds. For instance, the structurally related moiety is a key component of certain kinase inhibitors. The ability to deprotect the amine under mild acidic conditions allows for its subsequent elaboration into amides, ureas, and other functional groups commonly found in pharmaceuticals.
Conclusion
Tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate is a specialized chemical intermediate with significant potential in synthetic organic chemistry. While detailed experimental data is sparse, its chemical properties and reactivity can be reliably predicted based on the well-understood chemistry of its constituent functional groups. The synthetic routes outlined in this guide, based on established methodologies, provide a practical framework for its preparation. As research in medicinal and materials chemistry continues to evolve, the utility of such uniquely functionalized building blocks is expected to grow.
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